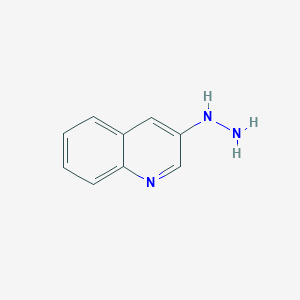

3-Hydrazinylquinoline

Descripción general

Descripción

3-Hydrazinylquinoline is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazine group attached to the quinoline moiety. The compound's reactivity and utility in organic synthesis have been explored in several studies, leading to the development of novel compounds with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of quinoline derivatives, including those with hydrazine substituents, often involves catalytic reactions or functionalization of existing quinoline compounds. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been used to synthesize pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones, showcasing the reactivity of hydrazinylquinolines under oxidative conditions . Similarly, the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones has been studied, leading to the formation of various pyrazole derivatives, which demonstrates the versatility of hydrazinylquinolines in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of hydrazinylquinoline derivatives can be elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of pyridazino[4,3-c:5,6-c']diquinoline derivatives was confirmed using these techniques . Additionally, the crystal structure of 3-(1,3-dioxolan-2-yl)-2-hydrazino-7-methylquinoline revealed the dihedral angle between the quinoline unit and the dioxolane group, highlighting the influence of intramolecular hydrogen bonding on the molecule's conformation .

Chemical Reactions Analysis

Hydrazinylquinolines participate in various chemical reactions, often leading to the formation of complex heterocyclic systems. For instance, the reaction of 3-hydrazinoisoquinoline with acylating agents led to the synthesis of triazolo[4,3-b]isoquinoline, a novel ring system . The reactivity of hydrazinylquinolines with internal alkynes catalyzed by cobalt complexes has also been explored, resulting in the synthesis of isoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylquinoline derivatives are influenced by their molecular structure. The presence of the hydrazine group can lead to the formation of intramolecular hydrogen bonds, as observed in the crystal structure of 3-(1,3-dioxolan-2-yl)-2-hydrazino-7-methylquinoline . These hydrogen bonds can affect the compound's boiling point, solubility, and stability. The reactivity of the hydrazine group also allows for further chemical transformations, making hydrazinylquinolines versatile intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Summary of the Application

2-Chloro-3-hydrazinylquinoxaline, a derivative of 3-Hydrazinylquinoline, has been tested for its fungicidal effectiveness against various strains of Candida and Aspergillus .

Methods of Application or Experimental Procedures

The compound was tested in vitro against diverse strains of Candida and Aspergillus. Additionally, its in vivo efficacy was assessed using a murine model for oral candidiasis induced by C. albicans cells ATCC 10231 .

2. Electrophilically Activated Nitroalkanes in Double Annulation

Summary of the Application

Electrophilically activated nitroalkanes were used in reactions with 2-hydrazinylquinolines to enable various cascade transformations toward heterocyclic systems .

Methods of Application or Experimental Procedures

An innovative synthetic protocol was developed employing simultaneous or sequential annulation of two different heterocyclic cores, affording [1,2,4]triazolo[4,3-a]quinolines with 1,3,4-oxadiazole substituents .

Results or Outcomes

This strategy led to the development of novel antitumor agents with in vitro differentiation activity against neuroblastoma cancer cell lines .

3. Synthesis of Hydrazone-Schiff Bases

Summary of the Application

Hydrazones, quinazolines, and hydrazone-Schiff bases were synthesized by combining suitable aldehydes with four hydrazides .

Methods of Application or Experimental Procedures

A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Results or Outcomes

The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .

4. Synthesis of [1,2,4]Triazolo[4,3-a]quinolines

Summary of the Application

Electrophilically activated nitroalkanes were used in reactions with 2-hydrazinylquinolines to enable various cascade transformations toward heterocyclic systems .

Methods of Application or Experimental Procedures

An innovative synthetic protocol was developed employing simultaneous or sequential annulation of two different heterocyclic cores, affording [1,2,4]triazolo[4,3-a]quinolines with 1,3,4-oxadiazole substituents .

Results or Outcomes

This strategy led to the development of novel antitumor agents with in vitro differentiation activity against neuroblastoma cancer cell lines .

5. LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis

Summary of the Application

2-Hydrazinoquinoline was used as a derivatization agent for LC-MS-based metabolomic investigation of diabetic ketoacidosis .

Methods of Application or Experimental Procedures

Short-chain carboxylic acids, aldehydes, and ketones, which are products and regulators of many important metabolic pathways, were derivatized using 2-hydrazinoquinoline for LC-MS analysis .

Results or Outcomes

The use of 2-hydrazinoquinoline enabled the detection of important intermediates or end products in nutrient and energy metabolism, providing insights into the homeostasis and disorder of the metabolic system .

6. Synthesis of Functionalized Tetrahydroindazolo[3,2-b]quinazolines

Summary of the Application

An FeF3-catalyzed three-component approach was used for the synthesis of functionalized tetrahydroindazolo[3,2-b]quinazolines .

Methods of Application or Experimental Procedures

The synthesis was achieved by combining 1H-indazole-3-amines, aldehydes, and cyclic and acyclic 1,3-diketones under sonication in solvent-free conditions .

Results or Outcomes

The developed method showed a broad range of substrate scopes and successfully delivered the desired products .

Propiedades

IUPAC Name |

quinolin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISWOHCLTBUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276065 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydrazinylquinoline | |

CAS RN |

15793-78-9 | |

| Record name | 3-Hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)